molecular formula C10H10BrNO B2609376 8-Bromo-1,3,4,5-tetrahydrobenzo[b]azepine-2-one CAS No. 885953-12-8

8-Bromo-1,3,4,5-tetrahydrobenzo[b]azepine-2-one

Cat. No.: B2609376
CAS No.: 885953-12-8
M. Wt: 240.1
InChI Key: HZCRDMVVKIJKFI-UHFFFAOYSA-N
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Description

8-Bromo-1,3,4,5-tetrahydrobenzo[b]azepine-2-one is a chemical compound with the molecular formula C10H10BrNO. Its molar mass is 240.1 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzazepine ring, which is a seven-membered ring with one nitrogen atom, attached to a bromine atom and a ketone functional group .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature. It has a molar mass of 240.1 .

Scientific Research Applications

Modular Synthesis of Tetrahydrobenzo[b]azepines
The modular preparation of functionalized tetrahydrobenzo[b]azepines (THBAs) remains a challenge in organic synthesis. A study by Liu, Wang, and Dong (2021) highlights a straightforward method to synthesize THBAs directly from simple aryl iodides using palladium/norbornene (Pd/NBE) cooperative catalysis. This method overcomes difficulties with ortho-unsubstituted aryl iodide substrates and demonstrates synthetic utility in creating diverse pharmaceutically relevant THBA derivatives, including a streamlined synthesis of tolvaptan (Liu, Wang, & Dong, 2021).

Azabenzocycloheptenones Synthesis
The synthesis and reactions of the tetrahydrobenz[c]azepin-5-one system were explored by Macdonald and Proctor (1970), demonstrating the creation of 1,3,4,5-tetrahydro-8-methoxy-2-tosylbenz[c]azepin-5-one through cyclization, showcasing the potential for further derivatization and exploration of similar compounds (Macdonald & Proctor, 1970).

Formation of Dibenzo Azecines
Research by Kano, Yokomatsu, and Shibuya (1977) on the reaction of 1-halogenophenethyl-1H-2-benzazepines with dimsylsodium led to the formation of dibenzo azecines, indicating the versatility of halogenated benzazepines in synthesizing complex heterocyclic compounds (Kano, Yokomatsu, & Shibuya, 1977).

Rhodium-Catalyzed Hydroformylation
A study on the reaction of 1-bromo-2,5-diphenylphosphole with dibenzo[b,f]azepine underscores the development of aminophosphole-olefin ligand for rhodium-catalyzed hydroformylation, demonstrating the application of brominated azepines in catalysis and complex synthesis (Mora et al., 2006).

Concurrent Synthesis of Dibenzo Azepines
Research on the concurrent synthesis of dibenzo azepines and azocines via sulfuric acid reaction with allyl-anilines showcases the potential for generating a variety of bioactive compounds, highlighting the structural and functional versatility of benzazepine derivatives (Quintero et al., 2019).

Complementary Synthesis Approaches
A study by Casnati et al. (2018) on the synthesis of dibenzo[b,f]azepine derivatives from aryl bromides using palladium catalysis reveals a complementary approach to synthesizing these compounds, highlighting the importance of substrate selection and reaction conditions (Casnati et al., 2018).

Safety and Hazards

The safety data sheet for 8-Bromo-1,3,4,5-tetrahydrobenzo[b]azepine-2-one indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name

8-bromo-1,3,4,5-tetrahydro-1-benzazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-8-5-4-7-2-1-3-10(13)12-9(7)6-8/h4-6H,1-3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCRDMVVKIJKFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)Br)NC(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885953-12-8
Record name 8-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
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